(5-Chlorothiophen-2-yl)(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Chlorothiophen-2-yl)(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone is a complex organic compound featuring a thiophene ring substituted with a chlorine atom, a piperidine ring, and a pyridazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chlorothiophen-2-yl)(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Piperidine Ring Formation: The piperidine ring is synthesized through cyclization reactions involving appropriate amines and aldehydes.
Pyridazine Moiety Attachment: The pyridazine ring is introduced via nucleophilic substitution reactions, often using pyridazine derivatives and suitable leaving groups.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The chlorine atom on the thiophene ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium azide or potassium thiolate under basic conditions.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (5-Chlorothiophen-2-yl)(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone is used as a building block for synthesizing more complex molecules, particularly in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Medicine
In medicinal chemistry, it is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced polymers and as an intermediate in the production of agrochemicals.
Mechanism of Action
The mechanism of action of (5-Chlorothiophen-2-yl)(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting or modulating their activity. The pathways involved often include signal transduction cascades that lead to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- (5-Chlorothiophen-2-yl)methanamine hydrochloride
- 5-(5-chlorothiophen-2-yl)-N-{(3S)-1-[(1S)-1-methyl-2-morpholin-4-yl-2-oxoethyl]-2-oxopyrrolidin-3-yl}-1H-1,2,4-triazole-3-sulfonamide
Uniqueness
Compared to similar compounds, (5-Chlorothiophen-2-yl)(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone is unique due to its combination of a thiophene ring, a piperidine ring, and a pyridazine moiety. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
(5-chlorothiophen-2-yl)-[4-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O2S/c1-10-2-5-14(18-17-10)21-11-6-8-19(9-7-11)15(20)12-3-4-13(16)22-12/h2-5,11H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQKOKJRJCCOCQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(CC2)C(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.